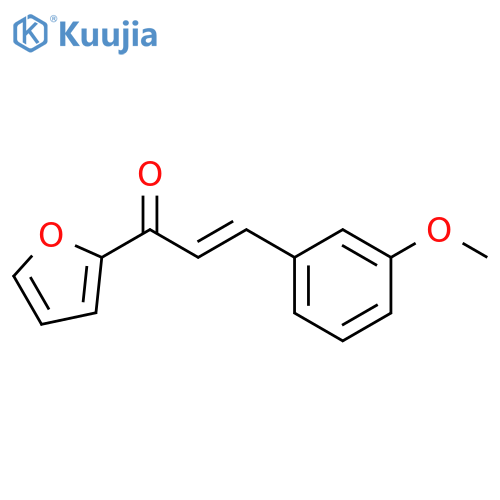

Cas no 1418554-05-8 ((2E)-1-(furan-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one)

1418554-05-8 structure

商品名:(2E)-1-(furan-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one

CAS番号:1418554-05-8

MF:C14H12O3

メガワット:228.243284225464

MDL:MFCD01166180

CID:5160207

(2E)-1-(furan-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one 化学的及び物理的性質

名前と識別子

-

- (2E)-1-(furan-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one

-

- MDL: MFCD01166180

- インチ: 1S/C14H12O3/c1-16-12-5-2-4-11(10-12)7-8-13(15)14-6-3-9-17-14/h2-10H,1H3/b8-7+

- InChIKey: AFCJXGJLLQVESI-BQYQJAHWSA-N

- ほほえんだ: C(C1=CC=CO1)(=O)/C=C/C1=CC=CC(OC)=C1

(2E)-1-(furan-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB422268-25 g |

(2E)-1-(Furan-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one |

1418554-05-8 | 25g |

€1169.90 | 2023-06-16 | ||

| abcr | AB422268-25g |

(2E)-1-(Furan-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one; . |

1418554-05-8 | 25g |

€1169.90 | 2025-02-14 | ||

| abcr | AB422268-1g |

(2E)-1-(Furan-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one; . |

1418554-05-8 | 1g |

€339.20 | 2025-02-14 | ||

| abcr | AB422268-5 g |

(2E)-1-(Furan-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one |

1418554-05-8 | 5g |

€658.70 | 2023-06-16 | ||

| abcr | AB422268-5g |

(2E)-1-(Furan-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one; . |

1418554-05-8 | 5g |

€658.70 | 2025-02-14 | ||

| abcr | AB422268-1 g |

(2E)-1-(Furan-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one |

1418554-05-8 | 1g |

€339.20 | 2023-06-16 | ||

| abcr | AB422268-10 g |

(2E)-1-(Furan-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one |

1418554-05-8 | 10g |

€786.50 | 2023-06-16 | ||

| abcr | AB422268-10g |

(2E)-1-(Furan-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one; . |

1418554-05-8 | 10g |

€786.50 | 2025-02-14 |

(2E)-1-(furan-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one 関連文献

-

Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

1418554-05-8 ((2E)-1-(furan-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one) 関連製品

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1418554-05-8)(2E)-1-(furan-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one

清らかである:99%/99%/99%/99%

はかる:1g/5g/10g/25g

価格 ($):201.0/390.0/466.0/693.0